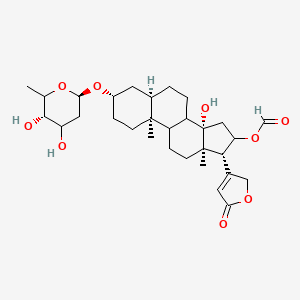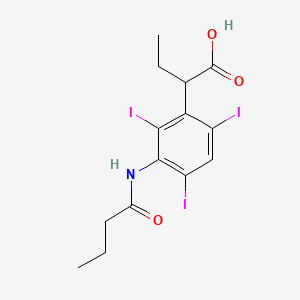
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid is a compound known for its unique structure and properties. . This compound has been studied for various applications, particularly in the field of medicine.
Preparation Methods
The synthesis of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, with the reaction being carried out under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodine atoms, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid involves its interaction with specific molecular targets. The compound’s iodine atoms play a crucial role in its activity, particularly in imaging applications where they enhance contrast. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid can be compared with other similar compounds, such as:
Tyropanoic Acid: Another iodinated compound used in diagnostic imaging.
Bunamiodyl: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct properties and applications.
Properties
CAS No. |
29067-72-9 |
|---|---|
Molecular Formula |
C14H16I3NO3 |
Molecular Weight |
626.99 g/mol |
IUPAC Name |
2-[3-(butanoylamino)-2,4,6-triiodophenyl]butanoic acid |
InChI |
InChI=1S/C14H16I3NO3/c1-3-5-10(19)18-13-9(16)6-8(15)11(12(13)17)7(4-2)14(20)21/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
OCJFLSKQLCGZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C(CC)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


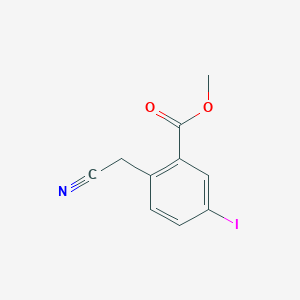
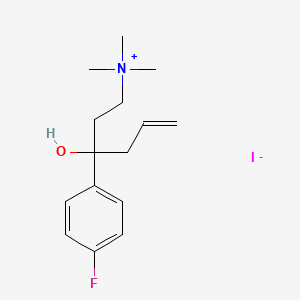
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
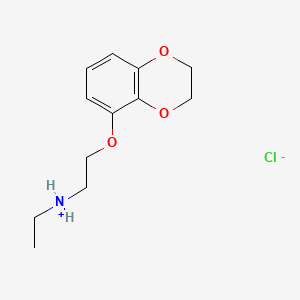
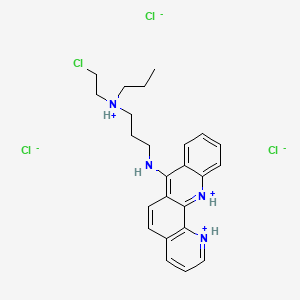
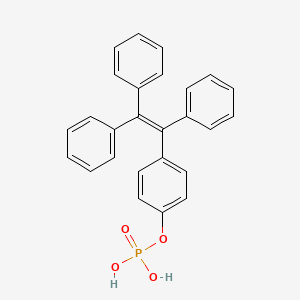
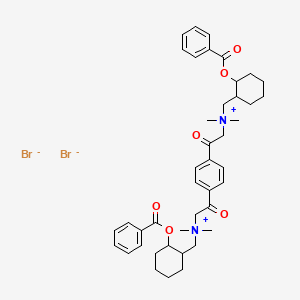
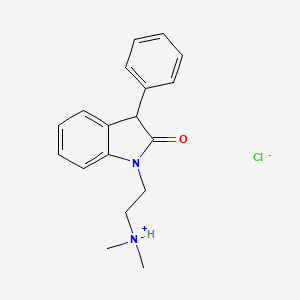
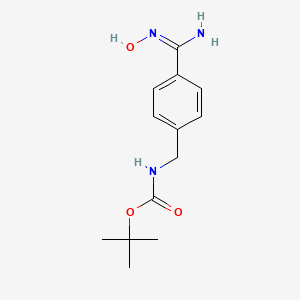
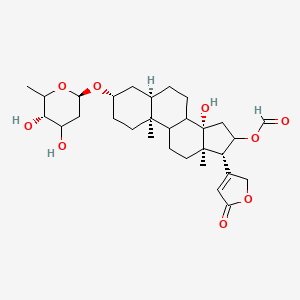
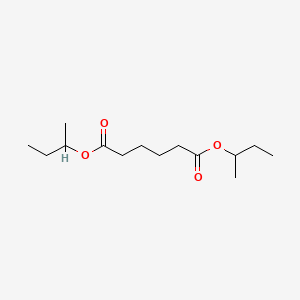
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

